molecular formula C24H46N4O10 B12439487 (3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

(3S,4S)-3-(Boc-amino)-4-methoxypiperidine hemioxalate

Cat. No.: B12439487
M. Wt: 550.6 g/mol
InChI Key: HMGRHEKFNXWMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves several steps. The starting material is typically a piperidine derivative, which undergoes a series of reactions to introduce the tert-butyl carbamate and methoxy groups. The final product is obtained by reacting the intermediate with oxalic acid to form the hemioxalate salt .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, but optimized for higher yields and purity. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H46N4O10

Molecular Weight

550.6 g/mol

IUPAC Name

tert-butyl N-(4-methoxypiperidin-3-yl)carbamate;oxalic acid

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)

InChI Key

HMGRHEKFNXWMHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1OC.CC(C)(C)OC(=O)NC1CNCCC1OC.C(=O)(C(=O)O)O

Origin of Product

United States

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